KRas G12C inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRas G12C inhibitor 3 is a small molecule compound specifically designed to target the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in a substitution of glycine with cysteine at position 12 in the KRas protein, leading to continuous activation of the protein and uncontrolled cell proliferation . This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting its oncogenic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KRas G12C inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of the core scaffold: The core scaffold of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity for the KRas G12C mutant protein.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: KRas G12C inhibitor 3 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue in the KRas G12C mutant protein.
Substitution Reactions: The inhibitor can undergo substitution reactions with various nucleophiles and electrophiles during its synthesis.
Common Reagents and Conditions:
Major Products: The major product formed from the reactions involving this compound is the covalently bound complex with the KRas G12C mutant protein, which effectively inhibits its oncogenic activity .
Applications De Recherche Scientifique
KRas G12C inhibitor 3 has a wide range of scientific research applications, including:
Mécanisme D'action
KRas G12C inhibitor 3 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRas G12C mutant protein . This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRas G12C mutation .
Comparaison Avec Des Composés Similaires
KRas G12C inhibitor 3 represents a promising therapeutic option for targeting KRas G12C mutant cancers, with ongoing research aimed at further understanding its mechanism of action and optimizing its clinical efficacy.
Propriétés
Formule moléculaire |
C32H36ClN7O2 |
---|---|
Poids moléculaire |
586.1 g/mol |
Nom IUPAC |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1 |
Clé InChI |
IYDWXYZUEBUWCQ-ZEQRLZLVSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.